

# Mavacamten-d1: An In-Depth Technical Safety Guide for Researchers

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## Compound of Interest

Compound Name: Mavacamten-d1

Cat. No.: B12371837

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This technical guide provides a comprehensive overview of the safety data for **Mavacamten-d1**, a deuterated isotopologue of Mavacamten. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and to provide a deeper understanding of the non-clinical safety profile of this novel cardiac myosin inhibitor. While a specific Safety Data Sheet (SDS) for **Mavacamten-d1** is not publicly available, the safety profile of the parent compound, Mavacamten, is considered a relevant and conservative surrogate for risk assessment and handling procedures.

## Hazard Identification and Classification


Mavacamten is classified as a hazardous substance. The primary hazards are related to its potent pharmacological effect on cardiac contractility and its potential for reproductive and developmental toxicity.


GHS Classification:


Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled
Specific Target Organ Toxicity, Repeated Exposure	1	H372: Causes damage to organs (cardiovascular system) through prolonged or repeated exposure
Reproductive Toxicity	1B	H360: May damage fertility or the unborn child
Hazardous to the aquatic environment, acute hazard	1	H400: Very toxic to aquatic life

Signal Word: Danger

Hazard Pictograms:

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## Safe Handling and Storage

Due to its potency and hazardous nature, strict adherence to safety protocols is mandatory when handling **Mavacamten-d1**.

Handling:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Double gloving is recommended for direct handling.
- Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

#### Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Protect from light.
- Store away from incompatible materials such as strong oxidizing agents.

## Non-Clinical Toxicology Profile

A comprehensive non-clinical toxicology program was conducted for Mavacamten in various animal species to characterize its safety profile. The following tables summarize the key quantitative findings from these studies.

## Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in rats and dogs, which were identified as relevant species. The primary target organ was the heart, consistent with the drug's mechanism of action.

Species	Study Duration	Route of Administration	No-Observed-Adverse-Effect Level (NOAEL)	Key Findings
Rat	26 weeks	Oral	< 0.3 mg/kg/day	Dose-dependent reduction in cardiac contractility, leading to heart failure-related mortality at higher doses.
Dog	39 weeks	Oral	< 0.06 mg/kg/day	Dose-dependent reduction in cardiac contractility. Dogs were found to be more sensitive to the toxic effects of Mavacamten.

## Reproductive and Developmental Toxicity

Mavacamten has been shown to be teratogenic in animal studies.

Species	Study Type	Route of Administration	Developmental NOAEL	Key Findings
Rat	Embryo-Fetal Development	Oral	0.75 mg/kg/day	Increased post-implantation loss, decreased fetal body weight, and fetal malformations.
Rabbit	Embryo-Fetal Development	Oral	0.6 mg/kg/day	Increased incidences of visceral and skeletal malformations.

## Experimental Protocols

Detailed experimental protocols for non-clinical safety studies are often proprietary. The following descriptions are based on summaries from regulatory agency reviews and provide an overview of the methodologies employed.

### Repeat-Dose Oral Toxicity Studies (Rat and Dog)

- Objective: To evaluate the potential toxicity of Mavacamten following repeated daily oral administration.
- Methodology:
  - Animal Selection: Healthy, young adult Sprague-Dawley rats and Beagle dogs were used.
  - Dosing: Mavacamten was administered orally via gavage once daily for up to 26 weeks in rats and 39 weeks in dogs. Dose levels were selected based on preliminary range-finding studies to establish a dose-response relationship, including a high dose expected to produce toxicity, a low dose approaching the no-effect level, and an intermediate dose.
  - In-life Observations: Animals were monitored daily for clinical signs of toxicity, changes in body weight, and food consumption.

- Cardiovascular Monitoring: In the dog studies, cardiovascular parameters, including electrocardiograms (ECGs) and echocardiograms (to measure fractional shortening and ejection fraction), were monitored at regular intervals.
- Clinical Pathology: Blood and urine samples were collected at specified time points for hematology, clinical chemistry, and urinalysis.
- Necropsy and Histopathology: At the end of the study, all animals underwent a full necropsy. A comprehensive set of tissues was collected, weighed, and examined microscopically for pathological changes.

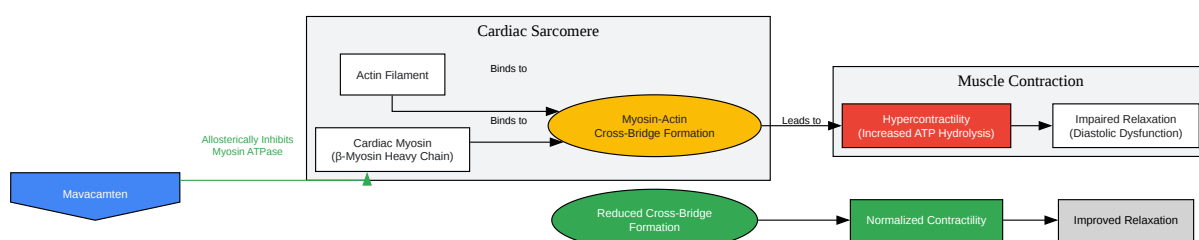
## Embryo-Fetal Developmental Toxicity Studies (Rat and Rabbit)

- Objective: To assess the potential adverse effects of Mavacamten on the developing embryo and fetus during the period of organogenesis.
- Methodology:
  - Animal Selection: Time-mated pregnant Sprague-Dawley rats and New Zealand White rabbits were used.
  - Dosing: Mavacamten was administered orally once daily during the period of major organogenesis (gestation days 6-17 for rats and 7-19 for rabbits).
  - Maternal Observations: Dams were monitored for clinical signs of toxicity, body weight changes, and food consumption.
  - Cesarean Section: Near the end of gestation, dams were euthanized, and a cesarean section was performed.
  - Uterine and Fetal Examinations: The number of corpora lutea, implantations, resorptions, and live/dead fetuses were recorded. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations.

# Mechanism of Action and Safety Assessment Workflow

The therapeutic and toxicological effects of Mavacamten are directly linked to its mechanism of action as a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.

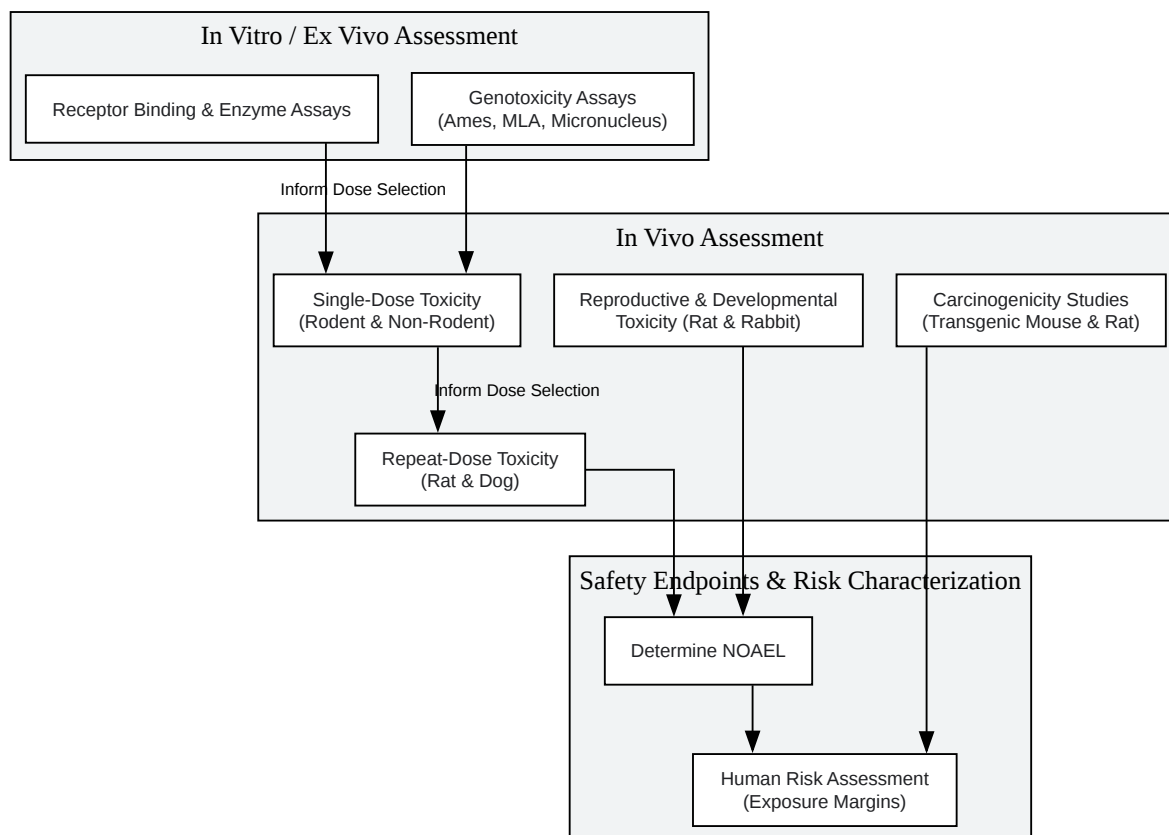
## Signaling Pathway of Mavacamten's Action



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Caption: Mechanism of action of Mavacamten in the cardiac sarcomere.

## Conceptual Workflow for Non-Clinical Safety Assessment



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